molecular formula C14H28O2 B3054077 3-Methyltridecanoic acid CAS No. 58054-74-3

3-Methyltridecanoic acid

Cat. No.: B3054077
CAS No.: 58054-74-3
M. Wt: 228.37 g/mol
InChI Key: JQEQRSJZNQFUBC-UHFFFAOYSA-N
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Description

3-Methyltridecanoic acid is a long-chain fatty acid with the molecular formula C14H28O2. This compound is hydrophobic, practically insoluble in water, and relatively neutral .

Mechanism of Action

Target of Action

3-Methyltridecanoic acid, also known as tridecanoic acid methyl ester (TAME), is a long-chain fatty acid . The primary targets of TAME are enteropathogenic Gram-positive and Gram-negative bacteria . These bacteria are often associated with gastrointestinal diseases .

Mode of Action

TAME interacts with its bacterial targets by disrupting their cellular morphology . This disruption leads to significant extracellular leakage activity . In silico molecular docking studies have shown that TAME has a strong binding affinity to the Escherichia coli DNA Gyrase B protein, causing conformational changes .

Biochemical Pathways

TAME is part of the class of organic compounds known as long-chain fatty acids . These fatty acids are built via de novo synthesis and elongation . The de novo fatty acid synthesis starts from the primer acetyl-CoA and the extender malonyl-CoA through a cyclic series of reactions catalyzed by fatty acid synthases .

Pharmacokinetics

As a long-chain fatty acid, it is expected to be very hydrophobic and practically insoluble in water . These properties could impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The action of TAME results in significant rupturing of bacterial cells due to induced autolysis . This leads to the death of the bacteria, thereby exerting its antibacterial effects .

Action Environment

The action, efficacy, and stability of TAME can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can have a synergistic effect, enhancing the antibacterial activity of TAME . .

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyltridecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyltridecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13(2)12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEQRSJZNQFUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415548
Record name Tridecanoic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58054-74-3
Record name Tridecanoic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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